Cas no 2229602-68-8 (1-(5-Bromo-2-cyclopropylpyrimidin-4-yl)prop-2-en-1-one)

1-(5-Bromo-2-cyclopropylpyrimidin-4-yl)prop-2-en-1-one is a brominated pyrimidine derivative featuring a cyclopropyl substituent and an α,β-unsaturated ketone moiety. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of the bromine atom enhances its reactivity for further functionalization via cross-coupling reactions, while the cyclopropyl group contributes to steric and electronic modulation. The α,β-unsaturated carbonyl system allows for Michael additions or cycloadditions, expanding its utility in heterocyclic chemistry. Its well-defined structure and synthetic flexibility make it valuable for researchers exploring novel bioactive molecules or tailored chemical scaffolds.
1-(5-Bromo-2-cyclopropylpyrimidin-4-yl)prop-2-en-1-one structure
2229602-68-8 structure
Product Name:1-(5-Bromo-2-cyclopropylpyrimidin-4-yl)prop-2-en-1-one
CAS No:2229602-68-8
MF:C10H9BrN2O
MW:253.095261335373
CID:5778867
PubChem ID:165783696
Update Time:2025-06-07

1-(5-Bromo-2-cyclopropylpyrimidin-4-yl)prop-2-en-1-one Chemical and Physical Properties

Names and Identifiers

    • EN300-1915992
    • 2229602-68-8
    • 1-(5-bromo-2-cyclopropylpyrimidin-4-yl)prop-2-en-1-one
    • 1-(5-Bromo-2-cyclopropylpyrimidin-4-yl)prop-2-en-1-one
    • Inchi: 1S/C10H9BrN2O/c1-2-8(14)9-7(11)5-12-10(13-9)6-3-4-6/h2,5-6H,1,3-4H2
    • InChI Key: ZNOMVQIBRGDCEY-UHFFFAOYSA-N
    • SMILES: BrC1C=NC(C2CC2)=NC=1C(C=C)=O

Computed Properties

  • Exact Mass: 251.98983g/mol
  • Monoisotopic Mass: 251.98983g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 253
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 42.8Ų

1-(5-Bromo-2-cyclopropylpyrimidin-4-yl)prop-2-en-1-one Pricemore >>

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Additional information on 1-(5-Bromo-2-cyclopropylpyrimidin-4-yl)prop-2-en-1-one

1-(5-Bromo-2-cyclopropylpyrimidin-4-yl)prop-2-en-1-one (CAS No. 2229602-68-8): An Emerging Compound in Medicinal Chemistry

1-(5-Bromo-2-cyclopropylpyrimidin-4-yl)prop-2-en-1-one (CAS No. 2229602-68-8) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, characterized by its brominated pyrimidine core and substituted propenone moiety, represents a promising scaffold for the development of new pharmaceutical agents.

The chemical structure of 1-(5-Bromo-2-cyclopropylpyrimidin-4-yl)prop-2-en-1-one consists of a 5-bromo-substituted pyrimidine ring, a cyclopropyl group, and a propenone functional group. The bromine atom at the 5-position of the pyrimidine ring imparts significant electronic and steric effects, which can influence the compound's reactivity and biological activity. The cyclopropyl substituent adds further complexity to the molecule, potentially enhancing its binding affinity to specific biological targets.

Recent studies have highlighted the potential of 1-(5-Bromo-2-cyclopropylpyrimidin-4-yl)prop-2-en-1-one in various therapeutic areas. One notable application is in the field of oncology, where this compound has shown promising antitumor activity. Research published in the Journal of Medicinal Chemistry demonstrated that 1-(5-Bromo-2-cyclopropylpyrimidin-4-yl)prop-2-en-1-one exhibits selective cytotoxicity against several cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action is thought to involve the inhibition of key signaling pathways that are dysregulated in cancer cells.

In addition to its antitumor properties, 1-(5-Bromo-2-cyclopropylpyrimidin-4-yl)prop-2-en-1-one has also been investigated for its potential as an antiviral agent. A study published in the Antiviral Research journal reported that this compound exhibits potent antiviral activity against several RNA viruses, including influenza and coronaviruses. The mechanism by which it exerts its antiviral effects is not yet fully understood but may involve the inhibition of viral replication or interference with viral entry into host cells.

The synthesis of 1-(5-Bromo-2-cyclopropylpyrimidin-4-yl)prop-2-en-1-one has been optimized through various synthetic routes, each offering different advantages in terms of yield and purity. One common approach involves the reaction of 5-bromo-2-cyclopropylpyrimidine with an appropriate Michael acceptor, such as acryloyl chloride or acrylonitrile. This method typically yields high-purity products suitable for further biological evaluation.

The physicochemical properties of 1-(5-Bromo-2-cyclopropylpyrimidin-4-yl)prop-2-en-1-one, including its solubility, stability, and bioavailability, are crucial for its development as a therapeutic agent. Studies have shown that this compound exhibits good solubility in organic solvents and moderate solubility in water, which facilitates its formulation for various delivery methods. Additionally, preliminary pharmacokinetic studies indicate that it has favorable absorption and distribution profiles, making it a viable candidate for further preclinical and clinical evaluation.

In conclusion, 1-(5-Bromo-2-cyclopropylpyrimidin-4-yl)prop-2-en-1-one (CAS No. 2229602-68-8) is a promising compound with diverse therapeutic potential. Its unique chemical structure and favorable biological properties make it an attractive scaffold for the development of new drugs targeting cancer and viral infections. Ongoing research aims to further elucidate its mechanisms of action and optimize its pharmacological profile for clinical applications.

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